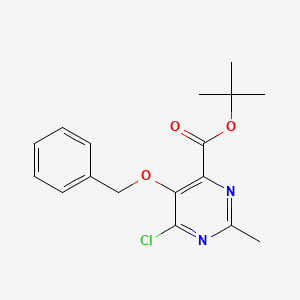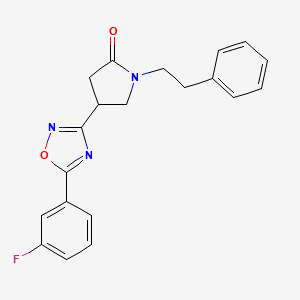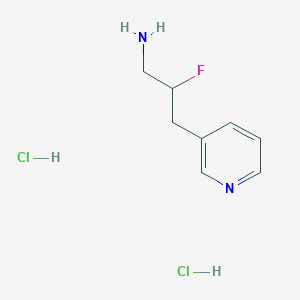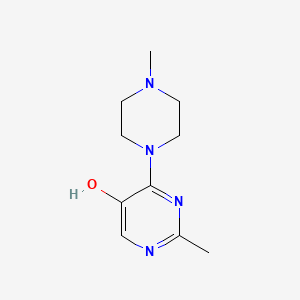![molecular formula C13H9BrF2OZn B14869730 2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically supplied as a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the difluorophenoxy group makes it a valuable reagent for introducing fluorinated aromatic groups into molecules, which can significantly alter their chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a brominated precursor with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis of the organozinc compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the purity of reagents to ensure high yield and quality of the final product. Large-scale production also incorporates advanced purification techniques to remove impurities and by-products.
化学反应分析
Types of Reactions: 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. This reaction involves the transfer of the phenylzinc moiety to a palladium or nickel catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with ligands such as triphenylphosphine or N-heterocyclic carbenes. The reaction is usually carried out under an inert atmosphere at moderate temperatures.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products: The major products of these reactions are typically fluorinated aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: In organic chemistry, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE is used as a reagent for the introduction of fluorinated aromatic groups into complex molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can significantly enhance the biological activity and stability of the compounds.
Biology and Medicine: The compound’s ability to introduce fluorinated groups makes it useful in the development of new drugs. Fluorinated aromatic compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and the ability to introduce fluorinated groups make it valuable for creating materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE in chemical reactions involves the transfer of the phenylzinc moiety to a metal catalyst, such as palladium or nickel. This process, known as transmetalation, is a key step in cross-coupling reactions. The metal catalyst facilitates the formation of a new carbon-carbon bond between the phenylzinc compound and an electrophilic partner, resulting in the formation of a new fluorinated aromatic compound.
相似化合物的比较
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
Comparison: Compared to other similar compounds, 2-[(2’,6’-DIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE offers unique advantages due to the presence of the difluorophenoxy group. This group can significantly alter the electronic properties of the molecule, making it more reactive in certain types of chemical reactions. Additionally, the presence of two fluorine atoms can enhance the stability and bioactivity of the resulting compounds, making it a valuable reagent in both research and industrial applications.
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-difluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
SOSFDYSZMFPKFI-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C([C-]=C1)COC2=C(C=CC=C2F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


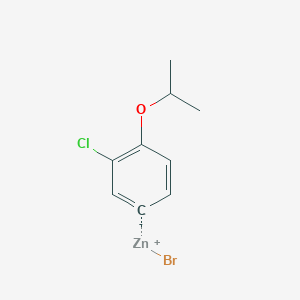
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
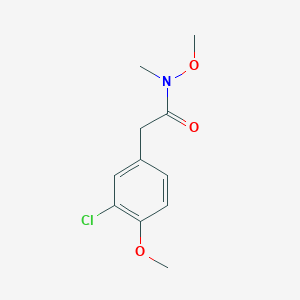
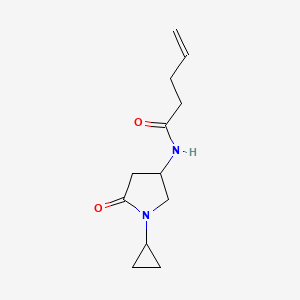
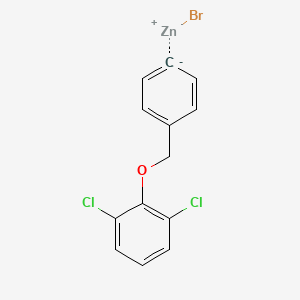
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
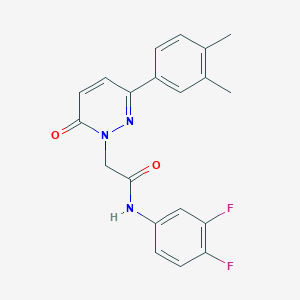
![3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14869698.png)
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
